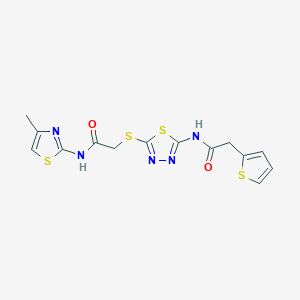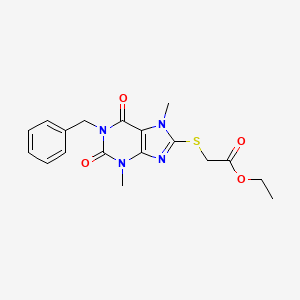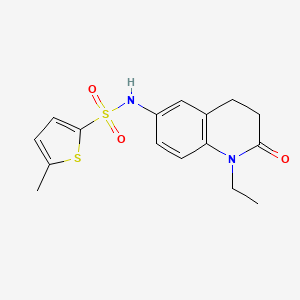![molecular formula C19H11FN2O5 B2872322 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931954-23-3](/img/structure/B2872322.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule. It contains several functional groups, including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position . The 2H-chromen-8-yl acetate group is a chromene ring (a three-ring compound consisting of a benzene ring fused to a heterocyclic pyran ring) with an acetate group attached .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study highlights the antimicrobial properties of 1,3,4-oxadiazole derivatives, emphasizing the role of fluorine atoms in enhancing these properties. The research reveals that compounds with a higher number of fluorine atoms exhibit potent antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014).
Cytotoxic Effects
Research on novel derivatives of 1,3,4-oxadiazole compounds, including those with fluorine substituents, demonstrates their cytotoxicity on human carcinoma cell lines. This indicates potential applications in cancer research and therapy (Adimule et al., 2014).
Fluorescence Sensing
A study on thiophene substituted 1,3,4-oxadiazole derivatives, which are structurally related, indicates their potential in fluorescence quenching and aniline sensing. This suggests applications in chemical sensing and detection technologies (Naik et al., 2018).
Crystal Structure and Biological Activity
Another research focused on the crystal structure of similar compounds and their biological activities, such as antibacterial, antioxidant, and anti-TB effects. This underscores the multifaceted applications of these compounds in various scientific domains (Mamatha S.V et al., 2019).
Polymorphism and Anticancer Activity
The study of polymorphism in 1,3,4-oxadiazole derivatives with potential anticancer activity sheds light on the structural versatility of these compounds and their implications in medicinal chemistry (Shishkina et al., 2019).
Fluorescent Chemosensor
A 1,3,4-oxadiazole-based fluorescent chemosensor, designed for metal ion detection in aqueous solutions and living cells, illustrates the utility of such compounds in biological and environmental sensing (Zhou et al., 2012).
Antibacterial and Antifungal Activity
The synthesis of coumarinyl 1,3,4-oxadiazoles and their evaluation for antibacterial, antifungal, and antioxidant activities highlight the pharmaceutical potential of these compounds (Molnar et al., 2018).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential therapeutic applications. Given the broad range of biological activities associated with the 1,2,4-oxadiazole ring, this compound could be a promising candidate for drug development .
Eigenschaften
IUPAC Name |
[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O5/c1-10(23)25-15-8-4-5-11-9-13(19(24)26-16(11)15)18-21-17(22-27-18)12-6-2-3-7-14(12)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHPLOEYXHOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)


![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)

![Methyl N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2872247.png)

![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)


![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)
